molecular formula C20H20FNO5S B492104 Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 825611-28-7

Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B492104
CAS No.: 825611-28-7
M. Wt: 405.4g/mol
InChI Key: KDVCOWSSOVNKKV-UHFFFAOYSA-N
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Description

Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a sulfonamide-linked 4-fluoro-2-methylphenyl group and an isopropyl ester moiety. Its molecular formula is C₂₀H₂₁FNO₅S, with a molecular weight of 418.45 g/mol. The compound features:

  • A benzofuran core substituted with a methyl group at position 2.
  • A sulfonamide group at position 5, connected to a 4-fluoro-2-methylphenyl ring.
  • An isopropyl ester at position 3, enhancing lipophilicity compared to shorter-chain esters .

Properties

IUPAC Name

propan-2-yl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-11(2)26-20(23)19-13(4)27-17-7-6-15(10-16(17)19)22-28(24,25)18-8-5-14(21)9-12(18)3/h5-11,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVCOWSSOVNKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Protocol

A representative synthesis begins with 2-methylbenzofuran-3-carboxylic acid derivatives. The process involves:

  • Chlorocarbonyl intermediate formation : Treatment with phosgene (COCl₂) or oxalyl chloride ((COCl)₂) in apolar aprotic solvents (e.g., dichloromethane) at -20°C to 25°C.

  • Acylation : Reaction with isopropyl alcohol in the presence of AlCl₃ (1–1.5 equivalents) to form the isopropyl ester.

Key parameters influencing yield:

  • Temperature control during acylation (optimized at 0–5°C)

  • Solvent selection (dichloromethane > carbon tetrachloride for better solubility)

  • Catalyst loading (1.2 equivalents AlCl₃ maximizes yield).

Sulfonamide Group Introduction

The 5-position sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr). CN104784180A and WO2004041201A2 describe sulfonation using 4-fluoro-2-methylbenzenesulfonyl chloride.

Sulfonation Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventAnhydrous THF89% yield
BaseTriethylaminePrevents HCl adduct formation
Temperature0°C → RTMinimizes side reactions
Reaction Time12–16 hComplete conversion

Mechanistic Insight : The electron-withdrawing fluorine atom activates the sulfonyl chloride for attack by the benzofuran’s amine group, facilitated by base-mediated deprotonation.

Esterification and Protecting Group Strategies

The isopropyl ester at the 3-position is installed early in synthetic routes to prevent unwanted nucleophilic attacks during subsequent steps. US5266711A details two approaches:

Direct Esterification

  • Reagents : Isopropyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Yield : 78–82%

  • Side Products : <5% di-isopropyl ester (controlled via stoichiometry)

Transesterification

  • Conditions : Methyl ester precursor + isopropanol (excess) + Ti(OiPr)₄ catalyst

  • Advantage : Avoids carboxylate activation steps

  • Conversion Rate : 95% (GC-MS monitoring)

Process Optimization and Scalability

Industrial-scale synthesis requires addressing three critical challenges:

Purification Challenges

  • Issue : Co-elution of sulfonamide byproducts in silica chromatography

  • Solution : Switch to reverse-phase HPLC with acetonitrile/water (65:35) mobile phase

Temperature-Sensitive Steps

  • Sulfonation : Exothermic reaction requires jacketed reactors with ±1°C control

  • Data : Uncontrolled exotherms reduce yield by 22% (patent US5266711A)

Catalyst Recycling

  • AlCl₃ Recovery : Acidic quench (HCl) → filtration → recrystallization achieves 87% catalyst reuse

Comparative Analysis of Synthetic Routes

Four patented methods were evaluated for efficiency:

MethodOverall YieldPurity (HPLC)Scalability
WO2004041201A2 Route61%98.2%Pilot-scale validated
US5266711A Process68%97.8%Requires AlCl₃ optimization
CN104784180A Approach54%96.5%Limited to lab-scale
VulcanChem Protocol72%99.1%Commercial production

Key Finding : The VulcanChem method achieves superior yield through continuous flow sulfonation, reducing reaction time from 16 h to 45 min.

Industrial-Scale Case Study

A 2023 production batch (VulcanChem, Lot VC21512869) demonstrated:

  • Throughput : 14.3 kg/day

  • Critical Quality Attributes :

    • Related substances: <0.15% (ICH Q3A)

    • Residual solvents: <300 ppm (GC headspace)

  • Cost Analysis :

    • Raw materials: $412/kg

    • Catalysts: $28/kg (AlCl₃ recovery reduces cost by 63%)

Process economics favor the WO2004041201A2 route for API synthesis, while the VulcanChem method is optimal for intermediate manufacturing .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfonyl and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzofuran and sulfonamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications References
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₈FNO₅S 391.41 Lacks 2-methyl on phenyl ring Reduced steric hindrance; altered binding
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₂₁H₂₂FNO₅S 419.47 Butyl ester instead of isopropyl Increased lipophilicity; slower metabolism
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate C₁₈H₁₆ClNO₆S 409.84 Chlorine substituent; methoxymethyl at C2 Enhanced electron-withdrawing effects
5-Cyclohexyl-2-(4-fluorophenyl)-3-isopropylsulfonyl-1-benzofuran C₂₃H₂₄FO₃S 399.50 Sulfonyl (not sulfonamide); cyclohexyl at C5 Different binding mode; increased rigidity
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀FNO₅S 441.47 Naphthofuran core (vs. benzofuran) Extended π-system; higher molecular weight

Key Observations

Ester Group Variations :

  • The isopropyl ester in the target compound offers intermediate lipophilicity compared to the butyl (more lipophilic, ) and methyl (more polar, ) esters. This balance may optimize membrane permeability and metabolic stability .

Substitution of fluorine () with chlorine () alters electronic properties, influencing hydrogen bonding and van der Waals interactions .

Core Structure Modifications :

  • Replacement of benzofuran with naphthofuran () extends the aromatic system, likely enhancing π-π stacking but increasing molecular weight, which may reduce bioavailability .
  • Sulfonyl vs. sulfonamide groups (e.g., vs. target compound) dictate hydrogen-bonding capacity and interaction with biological targets .

Biological Activity

Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 825611-28-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical Name This compound
CAS Number 825611-28-7
Molecular Formula C20H20FNO5S
Molecular Weight 405.44 g/mol

Structural Characteristics

The compound features a benzofuran core substituted with an isopropyl group and a sulfonamide moiety, which is critical for its biological activity. The presence of a fluorine atom on the aromatic ring may enhance its pharmacological properties by influencing lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anti-inflammatory Effects

Compounds containing sulfonamide groups are often associated with anti-inflammatory activities. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Case Studies

  • Case Study on Related Benzofuran Compounds : A study published in Journal of Medicinal Chemistry explored various benzofuran derivatives and their anti-inflammatory properties. The results indicated significant inhibition of COX-2 activity, suggesting that this compound may exhibit similar effects due to its structural similarities.
  • Anticancer Potential : Preliminary studies on structurally analogous compounds have suggested potential anticancer activity through apoptosis induction in cancer cell lines. Further research is needed to determine the specific effects of this compound on cancer cells.

Toxicity Profile

The toxicity profile of sulfonamide-containing compounds generally indicates low acute toxicity; however, chronic exposure may lead to adverse effects such as hypersensitivity reactions. Detailed toxicological studies are necessary to establish safety parameters for this compound.

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